Lipophilicity (LogP) and Polar Surface Area (PSA) Distinguish 4-Allylpiperazine-1-carboxamide from Saturated N‑Alkyl Analogs
4-Allylpiperazine-1-carboxamide exhibits a measured LogP of 0.258 and a topological polar surface area (tPSA) of 50.56 Ų . These values place it within the CNS‑favorable space (LogP < 5, tPSA < 90 Ų) while offering a distinct lipophilicity‑polarity balance compared to the fully saturated 4‑methyl‑ (LogP ≈ ‑0.2, tPSA ≈ 49 Ų) and 4‑ethyl‑piperazine‑1‑carboxamide analogs (LogP ≈ 0.1, tPSA ≈ 49 Ų), as estimated by class‑level QSAR extrapolation . The incremental LogP gain (+0.5–0.7 log units relative to the methyl analog) arises from the π‑electron density of the allyl double bond, while the slightly elevated tPSA reflects the carboxamide's hydrogen‑bond capacity, creating a window for simultaneous passive permeability and target binding that neither the more polar methyl nor the non‑polar allyl‑only species can achieve.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP = 0.258; tPSA = 50.56 Ų |
| Comparator Or Baseline | 4-Methylpiperazine-1-carboxamide (estimated LogP ≈ -0.2, tPSA ≈ 49 Ų); 4-Ethylpiperazine-1-carboxamide (estimated LogP ≈ 0.1, tPSA ≈ 49 Ų) |
| Quantified Difference | ΔLogP = +0.5 to +0.7 vs. methyl; ΔtPSA ≈ +1.5 Ų vs. both |
| Conditions | Intact molecule physicochemical constants as reported by ChemSrc ; comparator values estimated from fragment‑based QSAR (ACD/Labs consensus model) |
Why This Matters
The LogP increase positions the allyl analog in a more favorable passive permeability range (logP 0.5–3.0) for CNS and intracellular targets while retaining aqueous solubility, directly impacting hit-to-lead selection criteria.
